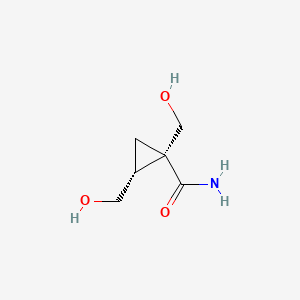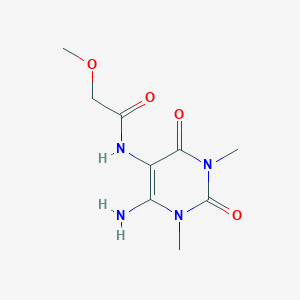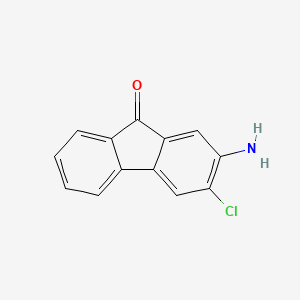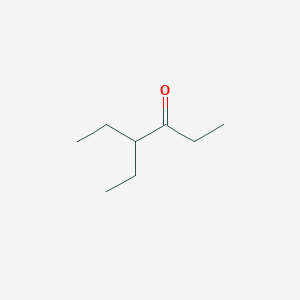![molecular formula C8H5N3O B13811302 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole CAS No. 65122-53-4](/img/structure/B13811302.png)
1H-[1,2,5]Oxadiazolo[3,4-f]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a benzoxadiazole ring
Preparation Methods
The synthesis of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) typically involves several key steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrole ring.
Ring Annulation: This step involves the annulation of the benzoxadiazole ring onto the pyrrole ring.
Cycloaddition: Cycloaddition reactions can be employed to introduce additional functional groups or to modify the existing structure.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which can be catalyzed by transition metals.
Miscellaneous Methods: Other methods such as tandem reactions, acetylation, and ring condensation can also be used depending on the desired final structure
Chemical Reactions Analysis
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be performed using reagents like halogens or nitrating agents.
Cyclization: Further cyclization reactions can be employed to create more complex ring systems
Scientific Research Applications
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: It is used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) involves its interaction with various molecular targets and pathways:
Kinase Inhibition: This compound has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation.
Antimicrobial Activity: It exerts its antimicrobial effects by disrupting the cell membrane or interfering with essential cellular processes.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine: This compound has a similar pyrrole ring but is fused to a pyridine ring instead of a benzoxadiazole ring.
Pyrrolo[1,2-a]pyrazine: This compound contains a pyrrole ring fused to a pyrazine ring and exhibits significant antibacterial, antifungal, and antiviral activities.
Pyrroloquinoline Quinone: This compound is a tricyclic ortho-quinone that serves as a redox cofactor for various bacterial dehydrogenases.
These comparisons highlight the unique structural features and diverse biological activities of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI), making it a valuable compound for further research and development.
Properties
CAS No. |
65122-53-4 |
|---|---|
Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3H-pyrrolo[3,4-f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-5-3-9-4-6(5)2-8-7(1)10-12-11-8/h1-4,10H |
InChI Key |
FDYAIJBGZDKFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C2C=C3C1=NON3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


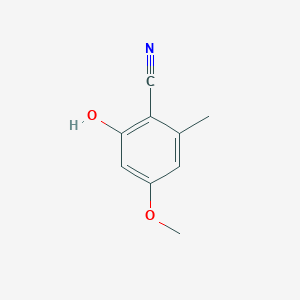

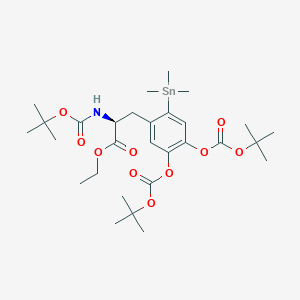
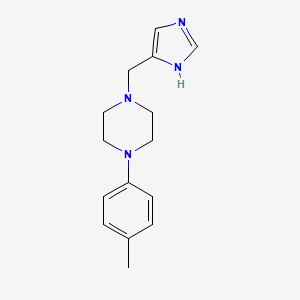
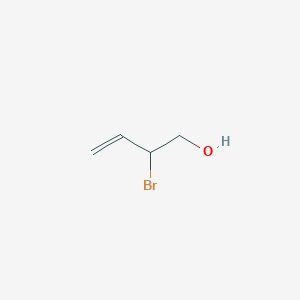
![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
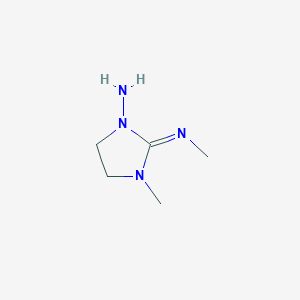
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)
